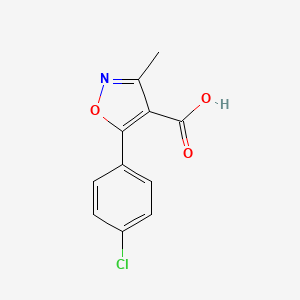
5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Overview
Description
The compound “5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid” belongs to the class of organic compounds known as isoxazoles . Isoxazoles are compounds containing an isoxazole ring, which is a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol have been synthesized through a multi-step process involving esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain an isoxazole ring attached to a phenyl ring via a methylene bridge . The phenyl ring would be substituted with a chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, similar compounds have been used in Suzuki-Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of related compounds. For example, 4-Chlorophenylacetic acid has a molecular weight of 170.593 Da and a density of 1.3±0.1 g/cm^3 .Scientific Research Applications
Chemical Synthesis and Tautomerism
Research on compounds structurally related to 5-(4-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid has explored their synthesis and tautomerism, highlighting their chemical versatility. The study of tautomerism in heteroaromatic compounds reveals insights into the properties and behavior of isoxazoles, including their acidity and basicity, which are crucial for understanding their reactivity and potential applications in material science and pharmacology (Boulton & Katritzky, 1961).
Lithiation and Derivative Formation
Further investigations into the preparation and lithiation of isoxazoles demonstrate the potential for creating various derivatives through chemical modifications. This process involves replacing halogens with different groups, facilitating the synthesis of carboxylic acids and iodocompounds, which could be foundational for developing new chemical entities with varied applications (Micetich & Chin, 1970).
Biological and Pharmacological Potential
The synthesis of isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity opens the door to potential pharmacological applications. These compounds, derived from isoxazole-3-carboxylic acids, show promising antitumor effects and the ability to enhance the efficacy of cytostatic drugs, suggesting a valuable avenue for developing new cancer therapies (Potkin et al., 2014).
Isoxazole-based Drug Design
The exploration of isoxazole derivatives for immunomodulating activities illustrates the compound's potential in designing drugs that can modulate the immune system. This research identifies the structural features necessary for the stimulatory or inhibitory effects on immune cell proliferation and cytokine production, contributing to the development of novel immunotherapies (Ryng et al., 1999).
Material Science Applications
Isoxazoles have been investigated for their potential in material sciences, such as in the creation of novel polyenes with significant electro-optic and non-linear optical properties. These materials could be crucial for developing advanced telecommunication devices and optical limiters, demonstrating the wide-ranging applications of isoxazole derivatives beyond pharmacology into advanced materials engineering (Marder et al., 1994).
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(16-13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQVBKFZOXPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)
![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)

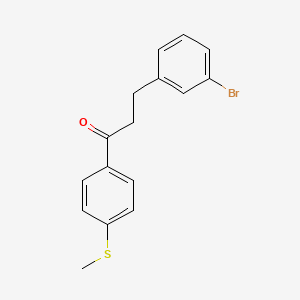
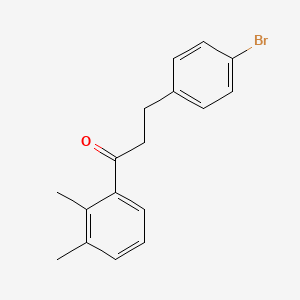
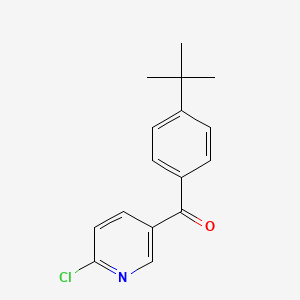
![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)
![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
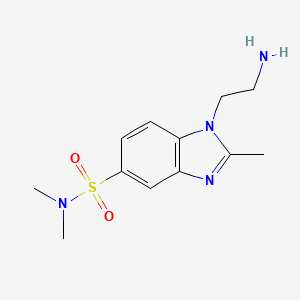
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)